5-fluoro-2-[4-(1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one
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Description
5-fluoro-2-[4-(1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.15535203 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The presence of a pyrazole and piperazine moiety in its structure suggests it may interact with its targets through hydrogen bonding and π-π stacking .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it is likely to interact with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The presence of a fluorine atom may enhance its bioavailability by improving its metabolic stability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its potential effects could range from modulation of enzyme activity to alteration of cellular signaling pathways, depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the presence of reactive species in the environment . Additionally, its efficacy could be influenced by the concentration of its targets and competing molecules .
Properties
IUPAC Name |
5-fluoro-2-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c1-24-12-14(11-21-24)18(28)25-7-9-26(10-8-25)19-22-16(15(20)17(27)23-19)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKYNUWVJQNCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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